2,2-dimethyl-N-(1-phenylethyl)propanamide

PNMT inhibitor Negative Control Enzyme Assay

2,2-Dimethyl-N-(1-phenylethyl)propanamide (CAS 64528-63-8) is a chiral amide compound characterized by a pivaloyl (2,2-dimethylpropanoyl) group linked to a 1-phenylethylamine moiety. It is a structural analog of compounds with more potent biological activity.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 64528-63-8
Cat. No. B6613208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-(1-phenylethyl)propanamide
CAS64528-63-8
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(C)(C)C
InChIInChI=1S/C13H19NO/c1-10(11-8-6-5-7-9-11)14-12(15)13(2,3)4/h5-10H,1-4H3,(H,14,15)
InChIKeyHBBKPRZFGXDWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2,2-Dimethyl-N-(1-phenylethyl)propanamide (CAS 64528-63-8) – Properties and Sourcing


2,2-Dimethyl-N-(1-phenylethyl)propanamide (CAS 64528-63-8) is a chiral amide compound characterized by a pivaloyl (2,2-dimethylpropanoyl) group linked to a 1-phenylethylamine moiety. It is a structural analog of compounds with more potent biological activity [1] [2]. The molecule has a molecular formula of C13H19NO and a calculated molecular weight of 205.296 g/mol [3]. As a research compound, its purity and identity are typically confirmed via analytical methods such as NMR, FTIR, and MS [4].

Why 2,2-Dimethyl-N-(1-phenylethyl)propanamide Cannot Be Substituted by Simple Analogs


Procurement of 2,2-dimethyl-N-(1-phenylethyl)propanamide (CAS 64528-63-8) for research purposes cannot be fulfilled by generic substitution with structurally similar amides like pivalanilide (CAS 6625-74-7) or N-(1-phenylethyl)propanamide (CAS 6283-03-0). The presence of both the bulky 2,2-dimethyl (pivaloyl) group and the chiral 1-phenylethyl group confers a unique combination of lipophilicity, steric hindrance, and a specific three-dimensional geometry that differentiates its interaction profile with biological targets [1] [2] [3]. The data below quantitatively demonstrates that this compound exhibits weak activity against specific targets like PNMT and TAAR5, a characteristic that is not transferable to its more potent or less sterically hindered analogs and which is precisely why it is selected as a negative control or a structural probe [1] [2].

Quantitative Evidence for Selecting 2,2-Dimethyl-N-(1-phenylethyl)propanamide over Analogs


Characterized Weak PNMT Inhibitor for Negative Control Experiments

2,2-dimethyl-N-(1-phenylethyl)propanamide (CAS 64528-63-8) is a very weak inhibitor of bovine Phenylethanolamine N-Methyltransferase (PNMT), with a reported Ki of 1.11E+6 nM [1]. This value is approximately 500,000-fold higher (weaker) than the Ki of known potent PNMT inhibitors like PNMT-IN-1 (Ki = 1.2 nM) . This lack of potent activity is a quantitative and verifiable differentiation from lead-like inhibitors and is the primary reason for its selection as a negative control or a tool to assess structure-activity relationships (SAR) around sterically hindered amides [1].

PNMT inhibitor Negative Control Enzyme Assay

Defined Weak TAAR5 Agonist for Selectivity Profiling

This compound acts as a very weak agonist at the mouse Trace Amine-Associated Receptor 5 (TAAR5), with an EC50 greater than 10,000 nM [1]. This is a stark contrast to potent TAAR5 agonists like alpha-NETA, which has a reported EC50 of 150 nM [2]. The >66-fold difference in potency provides a clear quantitative basis for using 2,2-dimethyl-N-(1-phenylethyl)propanamide as a control to assess selectivity and as a probe to define the lower limits of agonism at this receptor.

TAAR5 Agonist GPCR Selectivity Assay

Increased Lipophilicity vs. Structural Analogs for Enhanced Membrane Permeability

The calculated LogP value for 2,2-dimethyl-N-(1-phenylethyl)propanamide is 3.75020 [1]. This value is significantly higher than that of the simpler analog pivalanilide (CAS 6625-74-7), which has reported LogP values ranging from 1.99 to 2.31 [2] . The increased lipophilicity, driven by the additional methyl group on the 1-phenylethyl substituent, suggests potentially different membrane permeability, protein binding, and in vivo distribution profiles compared to its less lipophilic counterpart [1].

Lipophilicity LogP Physicochemical Property

Verified Research Applications for 2,2-Dimethyl-N-(1-phenylethyl)propanamide (CAS 64528-63-8)


Negative Control in PNMT Biochemical Assays

Due to its very weak inhibitory activity (Ki = 1.11E+6 nM), this compound is ideally suited for use as a negative control in Phenylethanolamine N-Methyltransferase (PNMT) assays to validate assay sensitivity and to define the background inhibition level when screening for more potent inhibitors [1].

Low-Affinity Control in TAAR5 Pharmacological Studies

Its weak agonist activity at mouse TAAR5 (EC50 > 10,000 nM) makes it a valuable low-affinity control for dose-response and selectivity studies on the Trace Amine-Associated Receptor 5, helping to differentiate between specific agonism and non-specific effects [1].

Structure-Activity Relationship (SAR) Probe for Steric Bulk and Lipophilicity

The compound serves as a key structural analog in SAR studies focused on the pivalamide and 1-phenylethylamine motifs. Its unique combination of steric bulk (2,2-dimethyl group) and increased lipophilicity (LogP = 3.75) can be quantitatively compared to less hindered or less lipophilic analogs to understand the impact of these properties on target binding and ADME profiles [1] [2].

Analytical Standard for Chiral Amide Development

As a well-defined compound with available spectral data (NMR, FTIR, MS), it can be used as an analytical reference standard for the development and validation of chromatographic or spectroscopic methods for related chiral amides [1].

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